Cas no 36792-87-7 (2-Deoxy-alpha-D-ribofuranose)

2-Deoxy-alpha-D-ribofuranose is a key monosaccharide derivative and an essential intermediate in nucleic acid biochemistry. It serves as a precursor in the synthesis of 2'-deoxyribonucleosides, which are critical components of DNA. The compound features a deoxygenated ribose structure at the 2' position, distinguishing it from ribose and contributing to its role in stabilizing DNA’s helical conformation. Its high purity and well-defined stereochemistry make it valuable for research in molecular biology, enzymology, and synthetic chemistry. The product is particularly useful for studying nucleotide metabolism, enzymatic mechanisms, and the development of modified nucleic acid analogs. Its stability and compatibility with biochemical assays further enhance its utility in laboratory applications.
2-Deoxy-alpha-D-ribofuranose structure
2-Deoxy-alpha-D-ribofuranose structure
Product Name:2-Deoxy-alpha-D-ribofuranose
CAS No:36792-87-7
MF:C5H10O4
MW:134.130502223969
CID:2665739
PubChem ID:11908474
Update Time:2025-06-07

2-Deoxy-alpha-D-ribofuranose Chemical and Physical Properties

Names and Identifiers

    • 2-deoxy-D-ribofuranose
    • 2-Deoxy-α-D-ribofuranose
    • 2-Deoxy-alpha-D-ribofuranose
    • UJQ8P15R85
    • 2-desoxy-d-ribose
    • 2-Deoxy-alpha-L-erythro-pentofuranose
    • 2-deoxy-alpha-D-erythro-pentofuranose
    • 2-Desoxy-alpha-D-Ribose
    • alpha-D-2-Deoxyribofuranose
    • alpha-D-Erythro-pentofuranose, 2-deoxy-
    • A829544
    • (2S,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
    • Inchi: 1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1
    • InChI Key: PDWIQYODPROSQH-LMVFSUKVSA-N
    • SMILES: O1[C@@H](C[C@@H]([C@H]1CO)O)O

Computed Properties

  • Exact Mass: 134.05790880g/mol
  • Monoisotopic Mass: 134.05790880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 95
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.9
  • XLogP3: -1

2-Deoxy-alpha-D-ribofuranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-298548-1.0g
(2S,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol
36792-87-7
1.0g
$0.0 2023-02-28
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